molecular formula C24H27N7O B2557322 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol CAS No. 946369-27-3

2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol

Cat. No.: B2557322
CAS No.: 946369-27-3
M. Wt: 429.528
InChI Key: JJFNISISAQXRBM-UHFFFAOYSA-N
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Description

2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a compound of significant interest in various scientific disciplines The structure comprises a piperazine moiety linked to a pyrazolo[3,4-d]pyrimidine ring, with a phenyl and m-tolyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol typically involves multi-step processes One common route starts with the preparation of the 1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidine intermediate through a series of nitration, reduction, and cyclization reactions

Industrial Production Methods Industrial production may employ similar synthetic pathways but optimized for scalability. Techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce reaction times are often employed.

Chemical Reactions Analysis

Types of Reactions It Undergoes 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol can undergo various types of reactions, including oxidation, reduction, and substitution. It can be oxidized to form corresponding ketones or aldehydes and reduced to amines or alcohols.

Common Reagents and Conditions Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often employ halogenating agents or nucleophiles such as sodium hydride or sodium methoxide under anhydrous conditions.

Major Products Formed Major products depend on the specific reactions undertaken. Oxidation might yield ketones or carboxylic acids, while reduction could produce simpler amines or alcohols. Substitution reactions can yield a variety of functionalized derivatives based on the nucleophiles used.

Scientific Research Applications

This compound has diverse applications across multiple fields:

  • Chemistry

    : Used as a building block for synthesizing complex molecules due to its versatile functional groups.

  • Biology

    : Investigated for its potential as a bioactive molecule in various biochemical assays.

  • Medicine

    : Explored for therapeutic potential, particularly in targeting specific cellular pathways or receptors.

  • Industry

Mechanism of Action

The mechanism by which 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound's ability to form hydrogen bonds, participate in π-π interactions, and its overall molecular conformation are key factors in its activity. Pathways commonly involved include signal transduction pathways, enzymatic inhibition or activation, and gene expression modulation.

Comparison with Similar Compounds

Compared to similar compounds like 1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives, 2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is unique due to the presence of both the piperazine ring and the ethanol group. These additional functionalities enhance its solubility and reactivity, potentially offering greater efficacy or a broader range of applications in scientific research.

Similar compounds to note include:

  • 1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidine

  • 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazine

  • m-Tolyl derivatives of pyrazolo[3,4-d]pyrimidine

Through this comprehensive breakdown, we can appreciate the diverse functionalities and potential applications of this compound. The compound's complex structure offers a playground for various chemical reactions and practical applications in multiple scientific fields.

Properties

IUPAC Name

2-[4-[4-(3-methylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O/c1-18-6-5-7-19(16-18)26-22-21-17-25-31(20-8-3-2-4-9-20)23(21)28-24(27-22)30-12-10-29(11-13-30)14-15-32/h2-9,16-17,32H,10-15H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFNISISAQXRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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